Qvu7FQ2tvh
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Overview
Description
It is a derivative of benzimidazole and contains a phenylthiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Qvu7FQ2tvh involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The phenylthiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the benzimidazole intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Qvu7FQ2tvh undergoes various chemical reactions, including:
Oxidation: The phenylthiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
Qvu7FQ2tvh has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Qvu7FQ2tvh involves its interaction with specific molecular targets. The phenylthiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzimidazole core can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of Qvu7FQ2tvh, known for its broad-spectrum biological activities.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
This compound is unique due to the presence of the phenylthiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
3275-92-1 |
---|---|
Molecular Formula |
C21H27N3OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)sulfanylbenzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H27N3OS/c1-4-23(5-2)15-16-24-20-10-8-7-9-19(20)22-21(24)26-18-13-11-17(12-14-18)25-6-3/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
IZOVBNQUECKIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1SC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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